molecular formula C13H9N5O6 B1662537 Zonampanel CAS No. 210245-80-0

Zonampanel

Cat. No. B1662537
CAS RN: 210245-80-0
M. Wt: 331.24 g/mol
InChI Key: SPXYHZRWPRQLNS-UHFFFAOYSA-N
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Description

Zonampanel (INN, code name YM872) is a quinoxalinedione derivative drug and competitive antagonist of the AMPA receptor . It was being investigated by Yamanouchi/Astellas Pharma as a neuroprotective drug for the treatment of ischemic stroke but never completed clinical trials .


Molecular Structure Analysis

Zonampanel has a molecular formula of C13H9N5O6 . Its molecular weight is 331.24 g/mol . The structure includes a quinoxalinedione moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring .


Physical And Chemical Properties Analysis

Zonampanel has a density of 1.8±0.1 g/cm3 . It has a molar refractivity of 77.9±0.5 cm3 . It has 11 hydrogen bond acceptors and 2 hydrogen bond donors . It has 4 freely rotating bonds . Its polar surface area is 150 Å2 . Its polarizability is 30.9±0.5 10-24 cm3 . Its surface tension is 95.0±7.0 dyne/cm . Its molar volume is 181.8±7.0 cm3 .

Scientific Research Applications

Pharmacokinetics and Transport Mechanisms

  • Organic Anion Transporters in Pharmacokinetics : Zonampanel, identified as an α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptor antagonist, is primarily excreted in the urine, largely unchanged. It's transported by human organic anion transporter (OAT) 1 and OAT3, but not OAT2, suggesting OATs' significant role in renal excretion. This pattern of excretion was further confirmed through studies in rats, indicating the involvement of rat Oat1, Oat2, and Oat3 in the excretion process (Minematsu et al., 2008).

  • Renal Tubular Transport in Humans : The molecular mechanism of renal excretion of Zonampanel was explored using human organic anion transporters (hOAT). The study found that Zonampanel inhibits uptake of typical organic anion substrates, suggesting its active uptake into proximal tubular cells and subsequent efflux into the lumen via hOAT4 (Hashimoto et al., 2004).

  • Role in Apical Efflux Transport : Another study characterized the role of Zonampanel in renal tubular apical efflux, involving human organic anion transporter 4 (OAT4) and various multidrug resistance-associated proteins. The findings indicate that MRP4 is the primary apical efflux transporter contributing to Zonampanel's active renal tubular secretion in humans (Minematsu et al., 2008).

Metabolism and Analytical Techniques

  • Characterization of Metabolites : A study focusing on the metabolic fingerprinting of Zonampanel in rats identified two primary metabolites, R1 and R2, formed by reduction of the nitro group in its quinoxalinedione skeleton. This research highlights the metabolic pathways of Zonampanel in animal models, providing insights into its pharmacokinetics (Sohda et al., 2004).
  • Analytical Method for Plasma Concentration Monitoring : A high-performance liquid chromatographic method with ultraviolet detection was developed for determining Zonampanel concentrations in rat plasma. This method, involving solid-phase extraction and purification, is crucial for monitoring plasma concentrations in pharmacokinetic studies (Miyashita et al., 2008).

Neuroprotective Applications and Clinical Trials

  • Neuroprotective Therapies in Acute Stroke : Zonampanel, among other substances, is being tested as a neuroprotective agent in acute ischemic stroke. These trials are significant for understanding the therapeutic potential of Zonampanel in managing stroke-related conditions (Ferro & Dávalos, 2006).

  • Effect on Cerebral Hematoma and Neurological Recovery : A study examining Zonampanel in a rat model of intracerebral hemorrhage found that it does not exacerbate hematoma volume and might accelerate recovery, highlighting its potential in post-stroke management (Terai et al., 2003).

Mechanism of Action

Zonampanel is a competitive antagonist of the AMPA receptor . This means it binds to the AMPA receptor, blocking the action of glutamate, a neurotransmitter, thereby reducing neuronal excitation .

Safety and Hazards

In clinical trials, Zonampanel produced severe side effects including hallucinations, agitation, and catatonia in patients, resulting in early termination of the trials .

properties

IUPAC Name

2-(7-imidazol-1-yl-6-nitro-2,3-dioxo-4H-quinoxalin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O6/c19-11(20)5-17-8-4-9(16-2-1-14-6-16)10(18(23)24)3-7(8)15-12(21)13(17)22/h1-4,6H,5H2,(H,15,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXYHZRWPRQLNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=C(C=C3C(=C2)N(C(=O)C(=O)N3)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175232
Record name Zonampanel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zonampanel

CAS RN

210245-80-0
Record name Zonampanel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210245-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zonampanel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210245800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zonampanel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZONAMPANEL ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X33544ILS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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